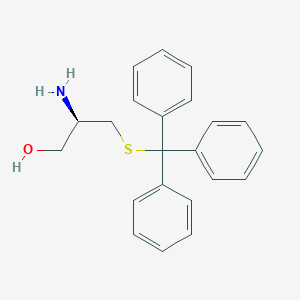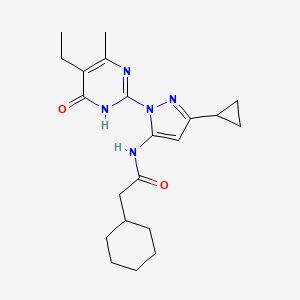![molecular formula C16H12Cl3N5OS B2974796 2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide CAS No. 905765-03-9](/img/structure/B2974796.png)
2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide is an intricate compound with promising applications. This compound falls under the category of heterocyclic compounds due to its 1,2,4-triazole ring, a structure known for its presence in various pharmacologically active agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis starts with commercially available 2-chlorobenzaldehyde and 2,6-dichlorobenzylamine.
Synthesis of Intermediate: : The initial step involves creating an intermediate through a nucleophilic substitution reaction where 2-chlorobenzaldehyde reacts with thiosemicarbazide in an ethanol solvent. This reaction forms 4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol.
Formation of Final Compound: : The intermediate is then reacted with 2,6-dichlorobenzylamine under acidic conditions to yield the final compound.
Industrial Production Methods
For industrial production, optimization of the synthetic route is vital. The process can be scaled up by:
Employing continuous flow reactors to maintain reaction consistency and efficiency.
Using environmentally friendly solvents and catalysts to adhere to green chemistry principles.
Ensuring rigorous purification steps, like recrystallization or chromatography, to achieve high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions typically using agents like hydrogen peroxide or potassium permanganate, leading to sulfoxide or sulfone derivatives.
Reduction: : Reductive reactions using agents like lithium aluminum hydride can convert certain functional groups to their reduced forms.
Substitution: : It can participate in nucleophilic substitution reactions, replacing the thiol group with various nucleophiles.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide in acetic acid.
Reduction: : Lithium aluminum hydride in anhydrous ether.
Substitution: : Sodium hydride in DMF (dimethylformamide).
Major Products
Oxidation Products: : Sulfoxides, sulfones.
Reduction Products: : Amino derivatives.
Substitution Products: : Various substituted triazole derivatives.
Applications De Recherche Scientifique
2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide has a range of scientific research applications, including:
Chemistry: : Used as a precursor in synthesizing more complex heterocyclic compounds.
Biology: : Acts as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Medicine: : Investigated for its potential as an antimicrobial, antifungal, and anti-inflammatory agent.
Industry: : Utilized in the development of novel materials with specific electronic properties.
Mécanisme D'action
The compound exerts its effects by interacting with specific molecular targets:
Molecular Targets: : Enzymes like cytochrome P450, receptors like GABA (gamma-aminobutyric acid) receptors.
Pathways Involved: : Inhibiting enzyme activity, modulating receptor binding which results in altered physiological responses.
Comparaison Avec Des Composés Similaires
Compared to other similar heterocyclic compounds:
Uniqueness: : The combination of the 1,2,4-triazole ring and the dichlorophenyl group gives it unique biological activities.
Similar Compounds
2-{[4-amino-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
N-(2-chlorophenyl)-2-{[4-amino-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide
Hope this helps! Where do you want to dive deeper?
Propriétés
IUPAC Name |
2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,6-dichlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl3N5OS/c17-10-5-2-1-4-9(10)15-22-23-16(24(15)20)26-8-13(25)21-14-11(18)6-3-7-12(14)19/h1-7H,8,20H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRXAGOZRZSROPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(N2N)SCC(=O)NC3=C(C=CC=C3Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl3N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
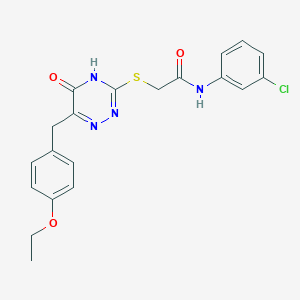

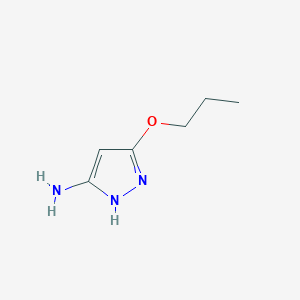
![1-[4-(prop-2-yn-1-yl)piperazin-1-yl]-2-{[2-(1H-pyrazol-1-yl)phenyl]amino}ethan-1-one](/img/structure/B2974717.png)
![3-(2H-1,3-benzodioxol-5-yl)-1-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]urea](/img/structure/B2974718.png)
![(E)-N-(3-ethylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2974722.png)
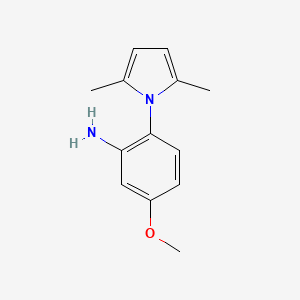
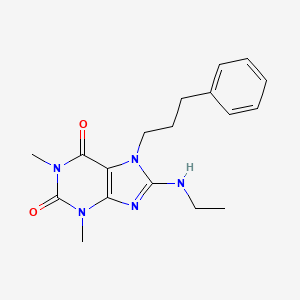
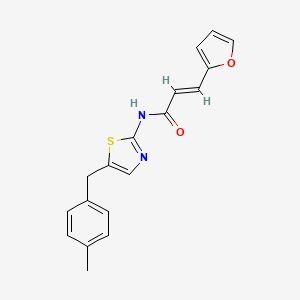
![1-(tert-butyl)-5-(3-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2974728.png)
![Ethyl 2-(2-(p-tolyl)acetamido)benzo[b]thiophene-3-carboxylate](/img/structure/B2974730.png)

